molecular formula C15H13NOS B186805 4-benzyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 6431-73-8

4-benzyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B186805
CAS RN: 6431-73-8
M. Wt: 255.3 g/mol
InChI Key: WUADUZGHAFJRGD-UHFFFAOYSA-N
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Description

4-benzyl-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BBZ or BBZ-55 and is a potent inhibitor of the enzyme human thioredoxin reductase 1 (TrxR1). This enzyme plays a crucial role in the regulation of cellular redox homeostasis and has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. In

Mechanism of Action

BBZ-55 exerts its biological effects by inhibiting the enzyme 4-benzyl-2H-1,4-benzothiazin-3(4H)-one. This enzyme is critical for maintaining cellular redox homeostasis by reducing oxidized thioredoxin, which is involved in various cellular processes, including DNA synthesis, protein folding, and cell signaling. By inhibiting this compound, BBZ-55 disrupts cellular redox balance, leading to oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects:
BBZ-55 has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer, neuroprotective, and anti-inflammatory properties, BBZ-55 has been found to modulate cellular metabolism, induce autophagy, and inhibit angiogenesis. Furthermore, BBZ-55 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of BBZ-55 in lab experiments is its potency and specificity towards 4-benzyl-2H-1,4-benzothiazin-3(4H)-one. This allows for precise targeting of this enzyme and the downstream effects on cellular processes. However, one limitation of BBZ-55 is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BBZ-55. One area of interest is the development of more efficient synthesis methods to increase the yield of BBZ-55. Additionally, further studies are needed to elucidate the precise mechanisms of action of BBZ-55 and its effects on cellular metabolism. Furthermore, the potential use of BBZ-55 as a therapeutic agent in combination with other drugs for the treatment of various diseases warrants further investigation. Finally, the development of more water-soluble derivatives of BBZ-55 could enhance its efficacy in vivo.

Synthesis Methods

The synthesis of BBZ-55 involves the reaction of 2-aminobenzenethiol with benzaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then oxidized with hydrogen peroxide to yield BBZ-55. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

BBZ-55 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, BBZ-55 has been found to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

6431-73-8

Molecular Formula

C15H13NOS

Molecular Weight

255.3 g/mol

IUPAC Name

4-benzyl-1,4-benzothiazin-3-one

InChI

InChI=1S/C15H13NOS/c17-15-11-18-14-9-5-4-8-13(14)16(15)10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

WUADUZGHAFJRGD-UHFFFAOYSA-N

SMILES

C1C(=O)N(C2=CC=CC=C2S1)CC3=CC=CC=C3

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)CC3=CC=CC=C3

Origin of Product

United States

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